1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which includes a chlorobenzyl group, a furan ring, and a pyridine ring linked through a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-chlorobenzylamine, which is then reacted with 6-(furan-3-yl)pyridine-3-carboxylic acid to form the corresponding amide. This amide is subsequently treated with a suitable isocyanate to yield the final urea derivative. Reaction conditions often include the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the chlorobenzyl moiety can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea under basic conditions.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: 4-Aminobenzyl derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea exerts its effects is often related to its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain proteins, inhibiting their function or altering their activity. This interaction can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
When compared to similar compounds, 1-(4-Chlorobenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
1-(4-Chlorobenzyl)-3-(pyridin-3-ylmethyl)urea: Lacks the furan ring, resulting in different reactivity and biological activity.
1-(4-Methylbenzyl)-3-((6-(furan-3-yl)pyridin-3-yl)methyl)urea:
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[6-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-4-1-13(2-5-16)9-21-18(23)22-11-14-3-6-17(20-10-14)15-7-8-24-12-15/h1-8,10,12H,9,11H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYIJBBAYWILHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NCC2=CN=C(C=C2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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